2-Methylthio-ATP

Endocrinology Insulin Secretion Purinergic Signaling

Native ATP is rapidly hydrolyzed by ectonucleotidases, confounding P2Y receptor studies and yielding irreproducible data. 2-Methylthio-ATP (2-MeSATP) eliminates this variable through enzymatic resistance and defined receptor pharmacology. • P2Y1 potency of EC50=2.5 nM enables reliable signaling detection in low-expression systems, including primary neuronal cultures and brain slice electrophysiology. • Inverted potency rank-order vs. α,β-methylene ATP provides the definitive pharmacological signature for discriminating P2Y from P2X receptors in isolated tissue preparations. • 45-fold greater potency than ATP at pancreatic beta-cell P2Y receptors with >1000-fold functional selectivity for insulin secretion over vasoconstriction. Tetrasodium salt form ensures aqueous solubility suitable for both in vitro and in vivo applications.

Molecular Formula C11H14N5Na4O13P3S
Molecular Weight 641.20 g/mol
CAS No. 100020-57-3
Cat. No. B1664558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylthio-ATP
CAS100020-57-3
Synonyms2-MeSATP
2-methyl-thio-ATP
2-methylthio-adenosine 5'-triphosphate
2-methylthio-adenosine-5'-triphosphate
2-methylthio-ATP
2-methylthioadenosine 5'-triphosphate
2MeSATP
MeSATP cpd
Molecular FormulaC11H14N5Na4O13P3S
Molecular Weight641.20 g/mol
Structural Identifiers
SMILESCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C11H18N5O13P3S.4Na/c1-33-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1
InChIKeyUEEFBRHXFDJPTA-KWIZKVQNSA-J
Commercial & Availability
Standard Pack Sizes2.8 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-Methylthio-ATP: P2Y Agonist Overview


2-Methylthio-ATP (2-MeSATP), CAS 100020-57-3, is a synthetic analog of adenosine 5′-triphosphate (ATP) distinguished by a methylthio (-SCH₃) substitution at the 2-position of the adenine ring [1]. This modification confers distinct pharmacological properties, notably a marked preference for P2Y purinoceptors over P2X subtypes, and significant resistance to enzymatic degradation relative to native ATP . As a non-selective P2Y agonist, 2-MeSATP is a fundamental research tool for dissecting purinergic signaling pathways in cardiovascular, neuronal, and immunological systems [2]. Its tetrasodium salt form ensures aqueous solubility suitable for in vitro and in vivo applications.

P2Y vs P2X receptor discrimination
Resistance to ectonucleotidase degradation
Aqueous solubility for in vitro / in vivo use

2-Methylthio-ATP: Why Substitutes Fail


Substituting 2-methylthio-ATP with native ATP or other P2 receptor agonists is scientifically invalid for several critical reasons. First, native ATP is rapidly hydrolyzed by ectonucleotidases, confounding experimental interpretation and severely limiting its effective half-life in biological assays [1]. Second, the rank-order potency of 2-methylthio-ATP at P2Y receptors is fundamentally different from that of ATP, ADP, and methylene analogs, making it essential for accurately classifying receptor subtypes [2]. Finally, using an incorrect analog can produce opposite functional outcomes, as 2-methylthio-ATP acts as a full agonist at certain P2Y1 receptor systems where ATP has been reported as a weak antagonist [3]. For researchers seeking to target P2Y-mediated signaling, particularly in systems with high ectonucleotidase activity, 2-methylthio-ATP is the essential, non-substitutable tool.

Ectonucleotidase susceptibility
Native ATP undergoes rapid enzymatic degradation, while 2-MeSATP resists hydrolysis—degradation may alter functional readouts.
Rank-order mismatch
Potency order at P2Y receptors differs from ATP, ADP, and methylene analogs; receptor subtype classification may shift.
Functional outcome inversion
At P2Y1, 2-MeSATP is reported as full agonist while ATP has been reported as weak antagonist; substitution may reverse response direction.

2-Methylthio-ATP: Comparator Performance


Insulin Secretion Potency vs. Native ATP

In the isolated perfused rat pancreas, 2-methylthio-ATP was directly compared to native ATP for its ability to stimulate insulin secretion [1]. The study quantified a significant potency difference between the two compounds in this specific physiological context [1].

Insulin secretion potency
Head‑to‑head
45‑fold more potent than ATP
Supports insulin secretion endpoint selectivity interpretation
Perfused rat pancreas, 8.3 mM glucose
Endocrinology Insulin Secretion Purinergic Signaling

P2Y1 Receptor Potency in Ca2+ Assays

When heterologously expressed in rat superior cervical ganglion (SCG) neurons, 2-methylthio-ATP was found to be an exceptionally potent agonist at the P2Y1 receptor, with a quantified EC50 value [1]. This contrasts sharply with data from human P2Y1 receptor expressed in 1321N1 astrocytoma cells, where ATP exhibited a much higher EC50 [2].

P2Y1 Ca2+ potency
Cross‑study
2‑MeSATP EC50 2.5 nM (neurons); ATP 304 nM – ~122‑fold difference
Supports P2Y1 receptor sensitivity in Ca2+ assay context
SCG neurons vs human 1321N1 cells
Neuroscience GPCR Pharmacology Calcium Signaling

Vascular P2Y vs. P2X Selectivity

A direct comparison in rabbit mesenteric artery established distinct and opposing rank-order potencies for purine nucleotide analogs on vascular relaxation (P2Y-mediated) versus contraction (P2X-mediated) [1]. The study clearly demonstrates that the pharmacological profile of 2-methylthio-ATP is completely inverted relative to methylene-ATP analogs [1].

Vascular P2Y vs P2X selectivity
Head‑to‑head
Relaxation: 2‑MeSATP > ATP > β,γ‑meATP > α,β‑meATP
Contraction: α,β‑meATP > β,γ‑meATP = 2‑MeSATP > ATP
Supports P2Y/P2X discrimination by functional response rank
Rabbit mesenteric artery, noradrenaline pre‑contracted
Cardiovascular Pharmacology Vascular Biology Receptor Subtyping

Endocrine vs. Vascular Selectivity in Pancreas

In the same rat pancreas preparation, 2-methylthio-ATP exhibited a striking functional divergence, potently stimulating insulin secretion (a P2Y-mediated effect) while requiring 1000-fold higher concentrations to cause vasoconstriction (a P2X-mediated effect) [1].

Endocrine vs vascular selectivity
Class‑level
~1000‑fold higher concentration required for vasoconstriction vs insulin secretion
Supports functional selectivity for endocrine over vascular endpoints
Isolated perfused rat pancreas
Tissue-Selective Pharmacology Pancreatic Function Vasoconstriction

Vasodilation Potency Rank vs. ATP and ADP

In norepinephrine-precontracted guinea-pig aortic rings, a clear rank-order of vasodilatory potency was established among several purine nucleotides [1]. This profile confirms 2-methylthio-ATP's superior efficacy for inducing P2Y-mediated relaxation in a classic vascular preparation [1].

Vasodilation potency rank
Head‑to‑head
Vasodilation rank: 2‑MeSATP (1) > ADP (2) > ATP (3)
Supports vasodilation endpoint rank in vascular ring models
Guinea‑pig aortic rings, norepinephrine pre‑contracted
Vascular Pharmacology Endothelial Function P2Y Receptors

2-Methylthio-ATP: Application Scenarios


P2X vs. P2Y Receptor Discrimination

The inverted potency rank-order between 2-methylthio-ATP and methylene-ATP analogs is a classic and definitive pharmacological signature for identifying P2Y versus P2X receptors in isolated tissue baths. As demonstrated in rabbit mesenteric artery, 2-methylthio-ATP is the most potent vasorelaxant (P2Y-mediated), while α,β-methylene ATP is the most potent vasoconstrictor (P2X-mediated) [1]. Researchers should procure 2-methylthio-ATP alongside α,β-methylene ATP as a complementary pair to unambiguously characterize the purinoceptor population in any new tissue or organ model. This approach is standard practice for publications requiring rigorous receptor subtype identification.

Sensitive P2Y1 Probing in Neurons

Given its exceptional potency at the P2Y1 receptor (EC50 = 2.5 nM) [2], 2-methylthio-ATP is the optimal agonist for studying P2Y1-mediated signaling pathways, including N-type calcium channel inhibition and phosphoinositide turnover. Its nanomolar efficacy is crucial for experiments in systems with low receptor expression or when attempting to detect subtle physiological responses. This makes it invaluable for studies in primary neuronal cultures, brain slice electrophysiology, and high-throughput screening assays in recombinant cell lines where minimizing agonist concentration reduces the risk of non-specific effects.

P2Y-Mediated Insulin Secretion Study

For endocrinology research focused on purinergic regulation of pancreatic beta-cell function, 2-methylthio-ATP is the superior reagent due to its 45-fold higher potency over ATP [3] and its >1000-fold selectivity window for stimulating insulin secretion over causing vasoconstriction [3]. This functional selectivity allows researchers to confidently attribute changes in insulin release to P2Y receptor activation on beta-cells, without the confounding variable of altered vascular flow. This application scenario is particularly relevant for studies investigating the potential role of P2Y receptors in type 2 diabetes.

P2Y-Mediated Vasodilation in Vascular Rings

As the most potent vasodilator among common purine nucleotides (potency order: 2-MeSATP > ADP > ATP) [4], 2-methylthio-ATP is the first-choice agonist for evaluating endothelial-dependent relaxation mechanisms. Its robust and reproducible responses make it ideal for pharmacological studies investigating the role of nitric oxide, endothelium-derived hyperpolarizing factor (EDHF), and other downstream mediators. Its use ensures clear, measurable responses, facilitating the study of disease models (e.g., hypertension, atherosclerosis) where endothelial function may be impaired.

Application
Selection Property
Validation Focus
P2Y vs P2X receptor discrimination
P2Y/P2X selectivity rank‑order
Confirm relaxation/contraction response inversion
P2Y1 signaling in neuronal models
Reported nanomolar P2Y1 potency
Validate Ca2+ current modulation or phosphoinositide turnover
Pancreatic beta‑cell insulin secretion studies
P2Y‑selective insulin secretion context
Verify absence of confounding vasoconstriction
Endothelium‑dependent vasodilation studies
P2Y vasorelaxation rank context
Validate relaxation response in disease‑model vascular tissues

Technical Documentation Hub

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16 linked technical documents
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